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Compound of Interest

Compound Name: 2-Bromo-6-morpholinopyridine

Cat. No.: B1278154

For Researchers, Scientists, and Drug Development Professionals

These application notes detail versatile and efficient one-pot methodologies for the synthesis of
complex pyridine derivatives, starting from the readily available 2,6-dibromopyridine. The
protocols are designed around the in situ formation of 2-Bromo-6-morpholinopyridine, which
serves as a pivotal intermediate for subsequent palladium-catalyzed cross-coupling reactions.
This approach obviates the need for isolation and purification of the intermediate, thereby
enhancing synthetic efficiency and reducing waste. The described one-pot sequences—a
sequential Buchwald-Hartwig amination followed by either a Suzuki-Miyaura, Sonogashira, or a
second Buchwald-Hartwig coupling—provide rapid access to a diverse range of 2,6-
disubstituted pyridine scaffolds, which are of significant interest in medicinal chemistry and
materials science.

One-Pot Sequential Buchwald-Hartwig Amination
and Suzuki-Miyaura Coupling

This protocol outlines a one-pot synthesis of 2-morpholino-6-arylpyridines from 2,6-
dibromopyridine. The methodology involves an initial selective mono-amination with morpholine
to form 2-Bromo-6-morpholinopyridine, followed by a Suzuki-Miyaura cross-coupling with an
arylboronic acid.

Experimental Protocol
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» Reaction Setup: To an oven-dried Schlenk flask, add 2,6-dibromopyridine (1.0 mmol, 1.0
eg.), palladium(ll) acetate (Pd(OAc)z, 0.02 mmol, 2 mol%), and a suitable phosphine ligand
(e.g., RuPhos, 0.04 mmol, 4 mol%).

 Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen)
three times.

e First Coupling (Buchwald-Hartwig Amination): Add anhydrous toluene (10 mL), morpholine
(2.1 mmol, 1.1 eq.), and a strong base such as sodium tert-butoxide (NaOtBu, 1.2 mmol, 1.2

eq.).

e Reaction |: Heat the reaction mixture to 80-100 °C and stir for 2-4 hours, or until
consumption of the starting material is confirmed by TLC or GC-MS.

e Second Coupling (Suzuki-Miyaura): To the same flask, add the arylboronic acid (1.2 mmol,
1.2 eq.), an agqueous solution of a base such as potassium carbonate (K=2COs, 3.0 mmol, 3.0
eg. in 2 mL of water), and an additional portion of the palladium catalyst if necessary.

e Reaction II: Increase the temperature to 100-110 °C and stir for an additional 8-16 hours.

o Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with
ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure. Purify the crude product by column chromatography on
silica gel.

Data Presentation
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One-Pot Sequential Amination-Suzuki Coupling

2,6-Dibromopyridine
Morpholine
Pd(OAc)2, Ligand
NaOtBu, Toluene

'

Buchwald-Hartwig Amination
(80-100 °C, 2-4h)

One-Pot Sequential Amination-Suzuki Coupling
Add:
In situ formation of Arylboronic acid
2-Bromo-6-morpholinopyridine K2CO3 (aq)
(Optional: more catalyst)

Suzuki-Miyaura Coupling
(100-110 °C, 8-16h)

Y

Work-up and Purification

2-Morpholino-6-arylpyridine

Click to download full resolution via product page

Sequential Amination-Suzuki Coupling Workflow

One-Pot Sequential Buchwald-Hartwig Amination
and Sonogashira Coupling
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This protocol enables the synthesis of 2-morpholino-6-alkynylpyridines. It follows a similar
strategy of initial mono-amination followed by a Sonogashira coupling with a terminal alkyne.

Experimental Protocol

e Reaction Setup: In an oven-dried Schlenk flask, combine 2,6-dibromopyridine (1.0 mmol, 1.0
eg.), Pd(OAc)2 (0.02 mmol, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 0.04
mmol, 4 mol%).

 Inert Atmosphere: Evacuate and backfill the flask with Argon three times.

 First Coupling (Buchwald-Hartwig Amination): Add anhydrous 1,4-dioxane (10 mL),
morpholine (1.1 mmol, 1.1 eq.), and cesium carbonate (Cs2C0Os, 1.5 mmol, 1.5 eq.).

e Reaction |: Heat the mixture to 90-110 °C for 3-5 hours.

e Second Coupling (Sonogashira): After cooling slightly, add the terminal alkyne (1.2 mmol, 1.2
eq.), copper(l) iodide (Cul, 0.04 mmol, 4 mol%), and an amine base such as triethylamine
(EtsN, 2.0 mmol, 2.0 eq.).

e Reaction Il;: Stir the reaction at 70-90 °C for 6-12 hours.

o Work-up and Purification: Cool the reaction to room temperature, quench with saturated
agueous ammonium chloride, and extract with ethyl acetate. The combined organic layers
are washed with brine, dried over anhydrous MgSOQa, filtered, and concentrated. The residue
is purified by column chromatography.

Data Presentation
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One-Pot Sequential Amination-Sonogashira Coupling

2,6-Dibromopyridine
Morpholine
Pd(OAc)2, Ligand
Cs2C03, 1,4-Dioxane
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Buchwald-Hartwig Amination
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One-Pot Sequential Amination-Sonogashira Coupling
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Sonogashira Coupling
(70-90 °C, 6-12h)
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Work-up and Purification

2-Morpholino-6-alkynylpyridine
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Sequential Amination-Sonogashira Workflow

One-Pot Double Buchwald-Hartwig Amination

This protocol describes the synthesis of unsymmetrical 2,6-diaminopyridines, where one of the
amino groups is a morpholine moiety. The selectivity is achieved by leveraging the different
reactivity of the two C-Br bonds after the first amination.
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Experimental Protocol

e Reaction Setup: Add 2,6-dibromopyridine (1.0 mmol, 1.0 eq.), [Pdz2(dba)s] (0.015 mmol, 1.5
mol%), and a suitable ligand (e.g., BINAP, 0.03 mmol, 3 mol%) to a Schlenk tube.

 Inert Atmosphere: Seal the tube, evacuate, and backfill with argon. Repeat this cycle three
times.

e First Amination: Add anhydrous toluene (8 mL), morpholine (1.05 mmol, 1.05 eq.), and
sodium tert-butoxide (NaOtBu, 1.1 mmol, 1.1 eq.).

e Reaction |: Heat the reaction mixture at 80 °C for 2-3 hours.

» Second Amination: After cooling, add the second amine (e.g., aniline, 1.2 mmol, 1.2 eq.) and
an additional portion of NaOtBu (1.4 mmol, 1.4 eq.).

e Reaction Il: Increase the temperature to 110 °C and stir for 12-24 hours.

e Work-up and Purification: Cool the reaction mixture to room temperature, dilute with diethyl
ether, and wash with brine. Dry the organic layer over anhydrous MgSOa, filter, and
concentrate in vacuo. Purify the crude product by flash column chromatography.

Data Presentation
Entry Second Amine Product Yield (%)
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Logical Relationships

One-Pot Double Buchwald-Hartwig Amination
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved.

9/10 Tech Support


https://www.benchchem.com/product/b1278154?utm_src=pdf-body-img
https://www.benchchem.com/product/b1278154#one-pot-synthesis-involving-2-bromo-6-morpholinopyridine
https://www.benchchem.com/product/b1278154#one-pot-synthesis-involving-2-bromo-6-morpholinopyridine
https://www.benchchem.com/product/b1278154#one-pot-synthesis-involving-2-bromo-6-morpholinopyridine
https://www.benchchem.com/product/b1278154#one-pot-synthesis-involving-2-bromo-6-morpholinopyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1278154?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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